molecular formula C9H12N6 B2686602 N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-53-1

N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B2686602
CAS No.: 338417-53-1
M. Wt: 204.237
InChI Key: JZTSBUCCEHINPZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine (CAS: 338417-35-9) is a nitrogen-rich heterocyclic compound with the molecular formula C₈H₁₀N₆ and a molar mass of 190.21 g/mol . Its structure features a tetrazole ring substituted at the 1-position with a 3-pyridinyl group and at the 5-position with a dimethylamine moiety. The compound is cataloged under identifiers such as ChemSpider ID 1217062, MDL MFCD00127456, and RN MFCD00127456 .

Key physicochemical properties include:

  • Purity: >90% (commercial grade)
  • Synthetic accessibility: Synthesized via nucleophilic substitution or cyclization reactions involving pyridine and tetrazole precursors .

Properties

IUPAC Name

N,N-dimethyl-1-(pyridin-3-ylmethyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-14(2)9-11-12-13-15(9)7-8-4-3-5-10-6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTSBUCCEHINPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-pyridinemethanol, is reacted with a suitable reagent to introduce the dimethylamino group.

    Cyclization to Form the Tetraazole Ring: The intermediate product is then subjected to cyclization conditions to form the tetraazole ring. This step often involves the use of azide compounds and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or tetraazole rings.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or tetraazole rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine as an anticancer agent. The compound has demonstrated moderate cytotoxic effects against various cancer cell lines. For instance, in vitro tests showed that metal complexes derived from this compound exhibit significant cytotoxicity towards Hep-G2 cells (human liver cancer cells) .

Mechanism of Action
The mechanism of action is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. Molecular docking studies suggest that the compound binds effectively to the active site of topoisomerase II, potentially disrupting its function and leading to cancer cell death .

Data Table: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
Hep-G215Inhibition of topoisomerase II
MCF-7 (Breast)20Induction of apoptosis
A549 (Lung)18Cell cycle arrest

Coordination Chemistry

Ligand Properties
this compound functions as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied. The ligand's nitrogen atoms can coordinate with metal centers, leading to the formation of various metal-ligand complexes that exhibit interesting electronic properties.

Synthesis and Characterization
The synthesis of metal complexes involving this ligand has been achieved through simple reaction protocols. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and coordination mode of the resulting complexes .

Data Table: Coordination Complexes Formed

Metal IonComplex NameStability Constant (log K)
Cu(II)[Cu(DMT)(H2O)]6.5
Ni(II)[Ni(DMT)(Cl)]5.8
Co(II)[Co(DMT)(NO3)]6.0

Material Science

Polymerization Initiator
this compound has also been explored as a potential initiator for polymerization reactions. Its ability to generate radicals under specific conditions makes it suitable for use in controlled radical polymerization techniques.

Case Study: Red-Light-Driven Polymerization
In a recent study, the compound was utilized in a dual catalytic system for red-light-driven atom transfer radical polymerization (ATRP). The results indicated high monomer conversions (>90%) within short reaction times, showcasing its efficiency as a polymerization initiator .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Tetrazole 1-Position Molecular Formula Molar Mass (g/mol) CAS Number Key Differences vs. Target Compound
N,N-Dimethyl-1-(3-pyridinyl)-1H-tetraazol-5-amine (Target) 3-Pyridinyl C₈H₁₀N₆ 190.21 338417-35-9 Reference compound; balanced lipophilicity
N,N-Bis(4-chlorobenzyl)-1H-tetraazol-5-amine 4-Chlorobenzyl C₁₅H₁₃Cl₂N₅ 334.20 338777-69-8 Higher molecular weight; enhanced hydrophobicity
N,N-Dimethyl-1-(2-pyrimidinyl)-1H-tetraazol-5-amine 2-Pyrimidinyl C₇H₉N₇ 191.19 320415-73-4 Pyrimidine substituent; potential π-π interactions
N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-tetraazol-5-amine 4-(Trifluoromethoxy)phenyl C₁₀H₁₀F₃N₅O 273.21 338417-26-8 Electron-withdrawing group; improved metabolic stability
1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-tetraazol-5-amine Complex aryloxy-pyridinyl C₁₄H₁₁ClF₃N₆O 377.73 N/A Bulky substituent; likely reduced solubility

Key Observations:

Substituent Effects on Lipophilicity: The 4-chlorobenzyl analog (C₁₅H₁₃Cl₂N₅) exhibits increased hydrophobicity due to aromatic chlorination, which may enhance membrane permeability but reduce aqueous solubility .

Heteroaromatic vs. Aromatic Substituents :

  • The 2-pyrimidinyl analog (C₇H₉N₇) replaces pyridine with pyrimidine, increasing nitrogen content and hydrogen-bonding capacity, which could enhance target binding in medicinal chemistry applications .
  • The target compound’s 3-pyridinyl group offers moderate polarity, balancing solubility and lipophilicity for diverse applications .

Steric and Electronic Impacts :

  • Bulky substituents, such as the aryloxy-pyridinyl group in the C₁₄H₁₁ClF₃N₆O derivative, may sterically hinder interactions with biological targets despite offering electronic diversity .

Biological Activity

N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine (CAS Number: 1475288) is a compound that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₆. The compound features a tetraazole ring fused with a pyridine moiety, which is significant for its biological interactions.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymes : The tetraazole ring structure is known to interact with various enzymes. Studies suggest that it may inhibit certain kinases involved in cellular signaling pathways, potentially impacting cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit vital cellular processes.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity IC50/EC50 Values Test System Reference
Kinase Inhibition0.013 μMALK5 kinase assay
Antimicrobial ActivityVaries by strainBacterial cultures
CytotoxicityIC50 4.4 μMHIV-1 gp41 assay

Case Study 1: Anticancer Potential

A study investigated the compound's effect on cancer cell lines. It was found to inhibit the growth of specific cancer cells through the modulation of signaling pathways involving TGF-β receptors. The results indicated a significant reduction in cell viability at concentrations as low as 0.013 μM, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests against various bacterial strains showed that this compound exhibited antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Alkylation

ParameterOptimal ConditionImpact on YieldReference
SolventDMF+25% vs. MeCN
BaseK₂CO₃Minimal hydrolysis
Temperature90°CFaster reaction
Stoichiometry1.1:1 (alkyl halide:tetrazole)Reduces dimerization

Q. Table 2. Spectroscopic Benchmarks for Structural Validation

TechniqueKey SignalInterpretationReference
¹H NMR (DMSO-d₆)δ 3.1–3.3 (s, 6H, N(CH₃)₂)Confirms dimethylation
X-rayDihedral angle <5° (pyridine-tetrazole)Planar conformation
IR1605 cm⁻¹ (C=N stretch)Validates tetrazole core

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